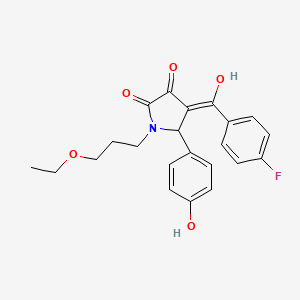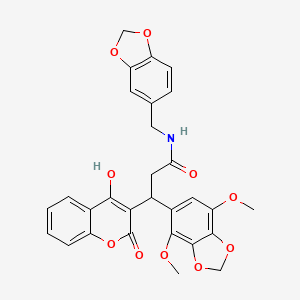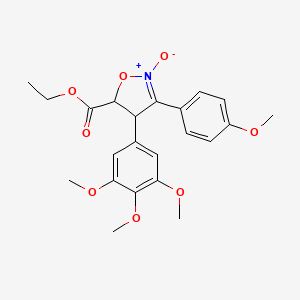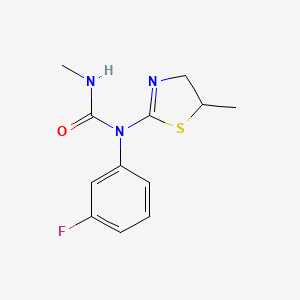![molecular formula C10H17NO2 B11045301 octahydro-1H-cyclopenta[b]pyridin-4-yl acetate](/img/structure/B11045301.png)
octahydro-1H-cyclopenta[b]pyridin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate is a chemical compound that belongs to the class of bicyclic heterocycles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring, with an acetate group attached. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-yl acetate typically involves a multi-step process. One common method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[b]pyridin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which plays a role in platelet aggregation and cardiovascular diseases . The compound’s structure allows it to bind to the PAR1 receptor, inhibiting its activity and preventing thrombotic events.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Similar structure but with different ring fusion.
1H-Pyrazolo[3,4-b]pyridine: Another bicyclic heterocycle with potential biological activity.
Uniqueness
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a PAR1 antagonist sets it apart from other similar compounds, making it a valuable target for drug development.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-4-yl acetate |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-6-11-9-4-2-3-8(9)10/h8-11H,2-6H2,1H3 |
InChI Key |
ACICKIWJODIZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCNC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11045244.png)




![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)
![ethyl {4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045299.png)
